
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) is a complex organometallic compound. It is known for its vibrant color and is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction could yield cobalt complexes with different ligands.
Applications De Recherche Scientifique
Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer.
Biology: Studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes and proteins.
Industry: Employed in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include electron transfer and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-)
- Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]naphthalen-2-olato(2-)]chromate(1-)
- Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]chromate(1-)
Uniqueness
What sets Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) apart from similar compounds is its specific coordination with cobalt, which imparts unique electronic and catalytic properties. This makes it particularly useful in applications requiring precise control over electron transfer and coordination chemistry .
Propriétés
Numéro CAS |
52277-69-7 |
|---|---|
Formule moléculaire |
C32H19CoN6O8 |
Poids moléculaire |
674.5 g/mol |
Nom IUPAC |
cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
Clé InChI |
WKNMHMMDOJIYOD-UHFFFAOYSA-M |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


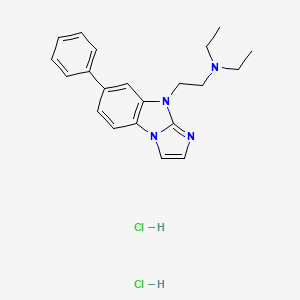

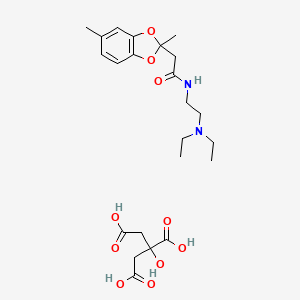
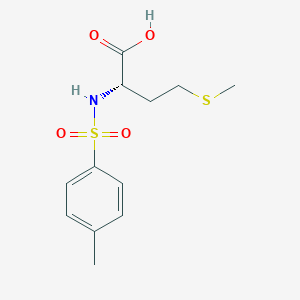
![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
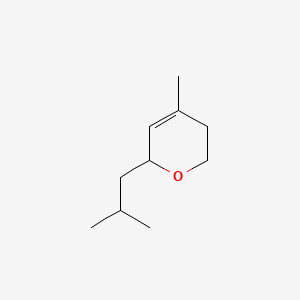
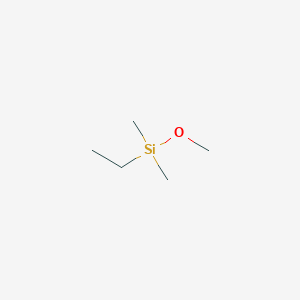
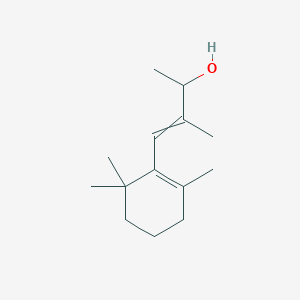

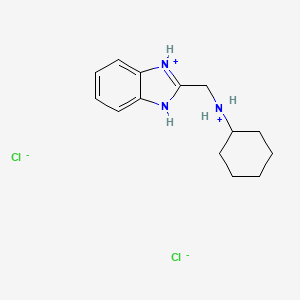
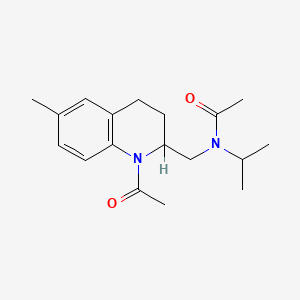
-methanone](/img/structure/B13751217.png)


